Cas no 2229686-22-8 (3-(4-ethynylphenyl)prop-2-en-1-ol)

3-(4-ethynylphenyl)prop-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(4-ethynylphenyl)prop-2-en-1-ol
- EN300-1763023
- 2229686-22-8
-
- インチ: 1S/C11H10O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h1,3-8,12H,9H2/b4-3+
- InChIKey: GOFQTSWBEJFCBQ-ONEGZZNKSA-N
- ほほえんだ: OC/C=C/C1C=CC(C#C)=CC=1
計算された属性
- せいみつぶんしりょう: 158.073164938g/mol
- どういたいしつりょう: 158.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 20.2Ų
3-(4-ethynylphenyl)prop-2-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1763023-0.25g |
3-(4-ethynylphenyl)prop-2-en-1-ol |
2229686-22-8 | 0.25g |
$933.0 | 2023-09-20 | ||
Enamine | EN300-1763023-0.05g |
3-(4-ethynylphenyl)prop-2-en-1-ol |
2229686-22-8 | 0.05g |
$851.0 | 2023-09-20 | ||
Enamine | EN300-1763023-0.1g |
3-(4-ethynylphenyl)prop-2-en-1-ol |
2229686-22-8 | 0.1g |
$892.0 | 2023-09-20 | ||
Enamine | EN300-1763023-10.0g |
3-(4-ethynylphenyl)prop-2-en-1-ol |
2229686-22-8 | 10g |
$4360.0 | 2023-05-26 | ||
Enamine | EN300-1763023-5g |
3-(4-ethynylphenyl)prop-2-en-1-ol |
2229686-22-8 | 5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1763023-10g |
3-(4-ethynylphenyl)prop-2-en-1-ol |
2229686-22-8 | 10g |
$4360.0 | 2023-09-20 | ||
Enamine | EN300-1763023-2.5g |
3-(4-ethynylphenyl)prop-2-en-1-ol |
2229686-22-8 | 2.5g |
$1988.0 | 2023-09-20 | ||
Enamine | EN300-1763023-0.5g |
3-(4-ethynylphenyl)prop-2-en-1-ol |
2229686-22-8 | 0.5g |
$974.0 | 2023-09-20 | ||
Enamine | EN300-1763023-5.0g |
3-(4-ethynylphenyl)prop-2-en-1-ol |
2229686-22-8 | 5g |
$2940.0 | 2023-05-26 | ||
Enamine | EN300-1763023-1.0g |
3-(4-ethynylphenyl)prop-2-en-1-ol |
2229686-22-8 | 1g |
$1014.0 | 2023-05-26 |
3-(4-ethynylphenyl)prop-2-en-1-ol 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
3-(4-ethynylphenyl)prop-2-en-1-olに関する追加情報
Introduction to 3-(4-ethynylphenyl)prop-2-en-1-ol (CAS No: 2229686-22-8)
3-(4-ethynylphenyl)prop-2-en-1-ol, identified by its Chemical Abstracts Service (CAS) number 2229686-22-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This molecule, featuring a prop-2-en-1-ol backbone conjugated with a 4-ethynylphenyl group, exhibits unique structural and functional properties that make it a promising candidate for various applications, particularly in medicinal chemistry and material science.
The structural configuration of 3-(4-ethynylphenyl)prop-2-en-1-ol incorporates both aromatic and alkenic functionalities, which are strategically positioned to facilitate diverse chemical interactions. The presence of the ethynyl group at the para position of the phenyl ring enhances its reactivity, making it amenable to further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. These reactions are widely employed in the synthesis of complex organic molecules, including biologically active compounds.
In recent years, the compound has been explored for its potential in drug discovery and development. The combination of an aromatic ring and an olefinic moiety in 3-(4-ethynylphenyl)prop-2-en-1-ol suggests that it may interact with biological targets in multiple ways, including through π-stacking interactions and hydrogen bonding. Such interactions are crucial for the design of molecules with high affinity and selectivity towards therapeutic targets.
One of the most compelling aspects of 3-(4-ethynylphenyl)prop-2-en-1-ol is its utility as a building block in the synthesis of more intricate pharmacophores. Researchers have leveraged its structure to develop novel analogs with enhanced pharmacological properties. For instance, modifications at the ethynyl or hydroxyl positions can lead to compounds with improved solubility, bioavailability, or metabolic stability. These attributes are critical for advancing candidates through preclinical and clinical development pipelines.
The compound's relevance extends beyond pharmaceutical applications. In material science, 3-(4-ethynylphenyl)prop-2-en-1-ol has been investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The conjugated system present in this molecule can contribute to efficient charge transport, making it a candidate for developing high-performance electronic materials.
Recent studies have also highlighted the compound's role in synthetic chemistry as a versatile intermediate. Its ability to undergo multiple transformations allows chemists to construct complex molecular frameworks efficiently. This flexibility is particularly valuable in multi-step syntheses where intermediate isolation and purification can be challenging.
The chemical reactivity of 3-(4-ethynylphenyl)prop-2-en-1-ol has been further exploited in the development of novel catalysts and ligands. The ethynyl group serves as an effective handle for anchoring the molecule to metal centers, facilitating catalytic cycles that are otherwise difficult to achieve with less reactive substrates. Such advancements contribute to the broader toolkit available for synthetic organic chemists.
In summary, 3-(4-ethynylphenyl)prop-2-en-1-ol (CAS No: 2229686-22-8) represents a multifaceted compound with applications spanning pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features enable diverse functionalizations and interactions, making it a valuable asset in both academic research and industrial settings. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play an increasingly significant role in advancing scientific discovery and technological innovation.
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